molecular formula C10H13N B3274597 N-methyl-2-phenylcyclopropan-1-amine CAS No. 61114-44-1

N-methyl-2-phenylcyclopropan-1-amine

Cat. No.: B3274597
CAS No.: 61114-44-1
M. Wt: 147.22 g/mol
InChI Key: QJNGEXCJXPQCPA-UHFFFAOYSA-N
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Description

N-methyl-2-phenylcyclopropan-1-amine is a chemical compound with the molecular formula C10H13N. It is a member of the cyclopropane class, carrying amino and phenyl substituents at positions 1 and 2, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylcyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of (1R, 2S)-2-phenylcyclopropan-1-amine mandelate with a corresponding dialdehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane. The mixture is stirred for 12 hours at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-phenylcyclopropanecarboxamide, while reduction can produce N-methyl-2-phenylcyclopropane .

Scientific Research Applications

N-methyl-2-phenylcyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of gene expression. The compound binds to the active site of LSD1, preventing the demethylation of histone proteins and thereby modulating gene expression .

Comparison with Similar Compounds

N-methyl-2-phenylcyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-methyl-2-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNGEXCJXPQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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